2-Bromo-4-cyclopropylthiazole

Descripción

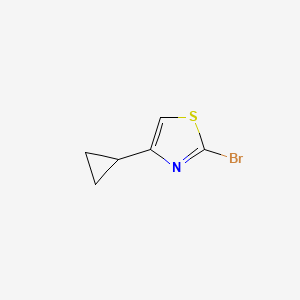

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCLCADEPTWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669494 | |

| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-50-6 | |

| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Cyclopropylthiazole

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a fundamental step in the synthesis of 2-bromo-4-cyclopropylthiazole. The renowned Hantzsch thiazole synthesis and other cyclization reactions are pivotal in constructing the desired heterocyclic scaffold.

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a widely employed method for the construction of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. organic-chemistry.org For the synthesis of precursors to this compound, this method can be adapted by utilizing a cyclopropyl-containing α-haloketone.

A plausible synthetic route commences with the reaction of an α-haloketone bearing a cyclopropyl (B3062369) group with a suitable thioamide. For instance, the reaction of 2-bromo-1-cyclopropylethanone (B104821) with a thioamide in a suitable solvent like ethanol (B145695) would yield a 4-cyclopropylthiazole (B1487570) derivative. mathnet.ru The general reaction is depicted below:

A study by Tomilov et al. describes the synthesis of various 4-cyclopropyl-substituted thiazoles using the Hantzsch reaction between α-haloketones and thioamides. mathnet.ru The reaction of 1-bromo-1-cyclopropylethanone with different thioamides in methanol (B129727) at reflux leads to the formation of the corresponding 2-substituted-4-cyclopropylthiazoles. mathnet.ru This approach is crucial for introducing the cyclopropyl moiety at the desired 4-position of the thiazole ring.

A specific example involves the reaction of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with thiosemicarbazones in the presence of a base like triethylamine (B128534) (Et3N) to afford 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives. semanticscholar.org This highlights the versatility of using cyclopropyl-containing α-haloketones in Hantzsch-type cyclizations.

Beyond the classical Hantzsch synthesis, other cyclization strategies can be employed to construct the thiazole ring with the required functionalities. These methods may involve intramolecular cyclizations of appropriately functionalized precursors. For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid synthesis of 2-aminothiazoles. organic-chemistry.org

Another approach involves the reaction of cyclopropylamine (B47189) with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions to synthesize 2-amino-5-bromo-4-cyclopropylthiazole. While this introduces the cyclopropyl group onto a pre-formed brominated thiazole, it showcases a cyclization strategy involving the incorporation of the cyclopropylamine.

Furthermore, silver-catalyzed cycloaddition reactions of propargylic alcohols with thioamides have been shown to produce substituted thiazoles. researchgate.net By selecting a propargylic alcohol containing a cyclopropyl group, this method could potentially be adapted to synthesize 4-cyclopropylthiazole precursors. The reaction of a cyclopropyl-substituted propargylic alcohol with a thioamide in the presence of a silver catalyst could lead to the desired thiazole scaffold. researchgate.net

Regioselective Bromination Strategies for the Thiazole Core

Once the 4-cyclopropylthiazole core is established, the subsequent challenge lies in the regioselective introduction of a bromine atom at the 2-position. The electronic properties of the thiazole ring dictate the position of electrophilic substitution.

Direct bromination of the thiazole ring can be a straightforward approach, however, the regioselectivity is highly dependent on the substituents already present on the ring. In general, the 5-position of the thiazole ring is the most susceptible to electrophilic attack. For 2-aminothiazoles, regioselective halogenation at the 5-position can be achieved using copper(II) halides. nih.gov

Direct bromination of an unsubstituted 4-cyclopropylthiazole would likely lead to bromination at the 5-position due to its higher electron density. Achieving selective bromination at the less reactive 2-position often requires specific reagents or reaction conditions that favor this outcome. Cross-coupling reactions on 2,4-dibromothiazole (B130268) have shown that the 2-position is more electron-deficient and thus more reactive towards certain reagents in cross-coupling, but this does not directly translate to electrophilic substitution. thieme-connect.com

Given the challenge of direct regioselective bromination at the 2-position, indirect methods involving the functionalization of a precursor are often more effective. One such strategy involves the introduction of a directing group or a group that can be readily converted to a bromine atom.

A highly effective method for functionalizing the 2-position of a thiazole is through metallation. The synthesis of 2-chloro-4-cyclopropylthiazole (B1507776) has been reported via the lithiation of 4-cyclopropylthiazole at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophilic chlorine source. nih.gov This approach can be readily adapted for bromination by using an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to trap the lithiated intermediate.

The general scheme for this indirect bromination is as follows:

Another indirect route involves starting with a 2-aminothiazole (B372263) derivative. The amino group at the 2-position can be converted into a bromine atom via a Sandmeyer-type reaction. For instance, the diazotization of a 2-amino-4-cyclopropylthiazole followed by treatment with a bromide salt, such as copper(I) bromide, could yield the desired this compound. nih.gov

Introduction of the Cyclopropyl Moiety at the 4-Position

The use of α-haloketones bearing a cyclopropyl group, such as 1-bromo-1-cyclopropylethanone, in the Hantzsch reaction with a thioamide is an efficient way to construct the 4-cyclopropylthiazole scaffold. mathnet.ru This approach ensures the regioselective placement of the cyclopropyl group at the 4-position from the outset of the synthesis.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Step | Methodology | Key Reagents/Conditions | Reference |

| Thiazole Ring Construction | Hantzsch Thiazole Synthesis | α-haloketone (with cyclopropyl group), thioamide, methanol, reflux | mathnet.ru |

| Cyclization Reaction | Propargylic alcohol (with cyclopropyl group), thioamide, silver catalyst | researchgate.net | |

| Regioselective Bromination | Indirect Bromination via Metallation | 4-cyclopropylthiazole, n-BuLi, electrophilic bromine source (e.g., NBS) | nih.gov |

| Indirect Bromination via Sandmeyer Reaction | 2-amino-4-cyclopropylthiazole, NaNO₂, HBr, CuBr | nih.gov | |

| Introduction of Cyclopropyl Moiety | Hantzsch Synthesis with Cyclopropyl Precursor | 1-bromo-1-cyclopropylethanone, thioamide | mathnet.ru |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Reactivity and Mechanistic Investigations of 2 Bromo 4 Cyclopropylthiazole

Cross-Coupling Reactions Involving the C-Br Bond

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling is a versatile and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The carbon-bromine bond at the C-2 position of 2-Bromo-4-cyclopropylthiazole makes it a suitable substrate for this transformation, enabling the introduction of various alkyl, vinyl, aryl, and other organic fragments.

The reaction mechanism typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) or nickel(0) catalyst. The resulting organometallic complex then undergoes transmetalation with the organozinc reagent. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. wikipedia.org Organozinc reagents are known for their high functional group tolerance and are often prepared from the corresponding organic halide. units.it While specific studies on this compound are not extensively documented, the general applicability of Negishi coupling to bromo-heterocycles is well-established. organic-chemistry.org

Table 1: Representative Conditions for Negishi Coupling of Aryl Bromides

| Catalyst / Ligand | Organozinc Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | 2,4-difluorophenylzinc bromide | THF | Room Temp. | 95% | units.it |

| Pd₂(dba)₃ / X-Phos | 2-pyridylzinc bromide | N/A | Room Temp. | High | organic-chemistry.org |

| Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | Aryl-zinc chloride | THF | N/A | N/A | wikipedia.org |

| Pd(PPh₃)₄ | o-tolylzinc chloride | N/A | N/A | N/A | wikipedia.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. gold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The 2-bromo substituent of this compound serves as an effective leaving group, allowing for the direct introduction of an alkyne moiety at this position.

The catalytic cycle involves two interconnected processes. The palladium cycle includes oxidative addition of the aryl halide, followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is the active species in the transmetalation step. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org This methodology provides a direct pathway to synthesize 2-alkynyl-4-cyclopropylthiazoles, which are valuable intermediates in medicinal chemistry and materials science. gold-chemistry.orgresearchgate.net

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst System | Aryl Halide | Alkyne | Solvent / Base | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Aryl Bromide | Various terminal alkynes | N/A | Room Temp. | organic-chemistry.org |

| PdCl₂(PPh₃)₂ / CuI | 4-Iodoanisole | Phenylacetylene | Triethylamine (B128534) | Room Temp. | washington.edu |

| PdCl₂(PPh₃)₂ / CuI | 4-Bromopyridine HCl | Phenylacetylene | Acetonitrile (B52724) / Triethylamine | N/A | washington.edu |

| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Aryl Bromide | Various terminal alkynes | N/A | Room Temp. | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl (pseudo)halides and amines. nih.govsnnu.edu.cn This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and mild conditions. For this compound, this reaction provides a direct route to introduce primary or secondary amines at the C-2 position, yielding 2-amino-4-cyclopropylthiazole derivatives.

The reaction is mediated by a palladium catalyst, often in combination with a bulky, electron-rich phosphine (B1218219) ligand such as X-Phos, BINAP, or BrettPhos. beilstein-journals.orgorganic-synthesis.com A base, typically a strong, non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is required to facilitate the reaction. organic-synthesis.com The choice of ligand and base is crucial for achieving high yields and can be substrate-dependent. beilstein-journals.org The reaction is highly valuable for synthesizing compounds used in pharmaceuticals and materials science. snnu.edu.cn

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Catalyst / Ligand | Base | Amine | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / X-Phos | KOt-Bu | Various anilines | Toluene | Microwave | beilstein-journals.org |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Aniline | Toluene | 110 °C | organic-synthesis.com |

| Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Benzophenone imine | Toluene / DMF | Heat or Microwave | beilstein-journals.org |

| Pd(OAc)₂ / BrettPhos | N/A | (S)-3-Amino-2-methylpropan-1-ol | N/A | N/A | organic-synthesis.com |

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. msu.edu However, the thiazole ring is an electron-deficient heterocycle, which makes it less reactive towards electrophiles than benzene. masterorganicchemistry.com Reactions typically require harsh conditions, and substitution generally occurs at the C-5 position, which is the most nucleophilic carbon on the ring. In this compound, the C-2 and C-4 positions are blocked, directing any potential electrophilic attack to the C-5 position.

Nitration and Sulfonation Studies

Nitration and sulfonation are canonical examples of electrophilic aromatic substitution. lumenlearning.com The introduction of a nitro (—NO₂) or sulfonic acid (—SO₃H) group onto the thiazole ring requires potent electrophiles, typically generated from mixtures like nitric acid and sulfuric acid (for nitration) or fuming sulfuric acid (for sulfonation). msu.edulumenlearning.com

Given the deactivating nature of the thiazole ring and the electron-withdrawing inductive effect of the C-2 bromine atom, nitration or sulfonation of this compound would be challenging. Research on other strongly deactivated aromatic compounds has shown that specific reagent combinations, such as bromine and nitric acid in concentrated sulfuric acid, can effectively promote substitution. scirp.org While no specific studies on the nitration or sulfonation of this compound are available, any successful substitution would be strongly predicted to occur at the C-5 position.

Table 4: General Conditions for Electrophilic Nitration/Sulfonation

| Reaction | Reagent | Electrophile | Substrate Type | Reference |

|---|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Aromatic rings | lumenlearning.comquora.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ | Aromatic rings | lumenlearning.com |

| Nitration/Bromination | Br₂ / HNO₃ in Conc. H₂SO₄ | N/A | Deactivated aromatics | scirp.org |

Halogenation at Other Thiazole Ring Positions

Further halogenation of this compound would also proceed via an electrophilic aromatic substitution mechanism. mt.com The most probable site of attack for an incoming electrophilic halogen (e.g., Br⁺ or Cl⁺) is the C-5 position. The reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the dihalogen molecule and generate a sufficiently strong electrophile to overcome the aromatic stability of the ring. lumenlearning.comlibretexts.org The reactivity order for halogens in EAS is generally F₂ > Cl₂ > Br₂ > I₂. mt.com The introduction of a second halogen atom would further deactivate the ring towards subsequent electrophilic attack.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group attached to the thiazole ring is not merely a spectator. Under acidic conditions, cyclopropylthiazoles can undergo a characteristic cyclopropyliminium rearrangement. mathnet.ruresearchgate.net Studies on both 2- and 4-cyclopropylthiazole (B1487570) derivatives have shown that treatment with hydrohalic acids (like HBr or HI) at elevated temperatures can induce a ring-opening and subsequent recyclization process. mathnet.ru

In this rearrangement, the thiazole nitrogen is first protonated, which increases the electrophilicity of the system. A halide ion then acts as a nucleophile, attacking one of the cyclopropane (B1198618) carbons and causing the three-membered ring to open. This generates a reactive intermediate that rapidly undergoes an intramolecular cyclization (an Sₙ2' type reaction), where the thiazole sulfur or a ring carbon attacks the newly formed alkyl halide. The result is the formation of a fused bicyclic system, such as a 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium salt. mathnet.ruresearchgate.net This reactivity highlights the latent functionality of the cyclopropyl group beyond its simple steric and electronic influence.

Cyclopropyl Ring Opening Reactions

The cyclopropyl group attached to the thiazole ring is susceptible to ring-opening reactions, particularly under acidic conditions, through a process known as the cyclopropyliminium rearrangement. researchgate.netmathnet.rursc.org This type of reaction, also referred to as the Cloke-Wilson rearrangement, is driven by the release of the significant ring strain (approximately 115 kJ/mol) inherent in the three-membered cyclopropane ring, leading to the formation of more stable five-membered heterocyclic systems. researchgate.netrsc.org

For 4-cyclopropylthiazoles, the rearrangement is typically initiated by the protonation of the thiazole nitrogen atom. This activation facilitates a nucleophilic attack by a counter-ion (e.g., a halide) on one of the cyclopropyl carbons, leading to the cleavage of a C-C bond within the ring. The resulting intermediate then undergoes cyclization to form a fused pyrroline-type ring system.

Studies on related compounds, such as 2-alkyl- and 2-aryl-4-cyclopropylthiazoles, have shown that treatment with hydroiodides upon heating (e.g., at 150 °C) can induce this isomerization to yield fused 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium salts. mathnet.rursc.org A similar rearrangement has been reported for 2-amino-4-cyclopropylthiazinium bromide, which upon melting transforms into 3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]thiazolium bromide. mathnet.ru The difference in reactivity between 2- and 4-cyclopropylthiazoles is attributed to the differing energies of the transition states formed during the ring-opening step. mathnet.ru While no specific examples for this compound are detailed in the literature, it is mechanistically plausible that it could undergo a similar acid-catalyzed rearrangement to produce a corresponding fused pyrrolo-thiazolium system.

Functionalization of the Cyclopropyl Moiety

The direct functionalization of the cyclopropyl ring in this compound is not extensively documented in the available scientific literature. Research has predominantly focused on reactions involving the thiazole ring, such as modifications at the C-2 bromine or C-5 positions. Synthetic strategies typically involve the use of pre-functionalized cyclopropyl precursors that are then used to construct the thiazole ring, rather than modifying the cyclopropyl group in the final heterocyclic structure. acs.org The high reactivity of other sites on the this compound molecule, particularly the carbon-bromine bond and the C-5 proton, often directs chemical transformations away from the more stable cyclopropyl C-C and C-H bonds.

Radical Reactions and Single Electron Transfer Processes

The carbon-bromine bond at the C-2 position of the thiazole ring is a key site for radical reactions. Studies on the photolysis of various bromothiazoles have shown that the C-Br bond can undergo homolytic cleavage upon UV irradiation. semanticscholar.org The established order of reactivity for this process is 2-bromothiazole (B21250) > 5-bromothiazole (B1268178) >> 4-bromothiazole, indicating that the C-2 position is the most susceptible to forming a thiazolyl radical. semanticscholar.org

This process involves an initiation step where the C-Br bond breaks to form a 4-cyclopropylthiazol-2-yl radical and a bromine radical. semanticscholar.orgump.edu.my In the propagation phase, the thiazolyl radical typically abstracts a hydrogen atom from a hydrogen-donating solvent (like methanol (B129727) or cyclohexane) to yield the debrominated product, 4-cyclopropylthiazole. semanticscholar.orglumenlearning.com The reaction is generally terminated when two radical species combine. ump.edu.mylumenlearning.com

In the presence of certain reagents, such as amines, the mechanism may proceed through a single-electron transfer (SET) process. semanticscholar.orgrsc.org In this scenario, an initial electron transfer from the amine to the bromothiazole would form a radical anion. semanticscholar.org This intermediate would then rapidly fragment, cleaving the C-Br bond to release a bromide anion and generate the thiazolyl radical, which then continues the reaction chain. semanticscholar.orgnih.gov

Metalation Chemistry and Organometallic Intermediates (e.g., Lithiation of Bromothiazoles)

The generation of organometallic intermediates from this compound, primarily through metalation, is a powerful strategy for further functionalization. The process typically involves either direct deprotonation or halogen-lithium exchange, with the outcome being highly dependent on the base and reaction conditions used. researchgate.net

Studies on the closely related compound 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have provided significant insight into this chemistry. researchgate.net

Deprotonation at C-5: When a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is used at low temperatures (e.g., -70 °C in THF), regioselective deprotonation occurs at the C-5 position of the thiazole ring. researchgate.net This position is the most acidic proton on the ring, and its removal generates a C-5 lithiated intermediate while leaving the C-2 bromine atom intact. This organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position. researchgate.net

Halogen-Lithium Exchange at C-2: In contrast, when a strong, nucleophilic alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is employed, a rapid halogen-lithium exchange occurs at the C-2 position. researchgate.netwikipedia.org This reaction replaces the bromine atom with lithium, forming a 2-lithio-4-cyclopropylthiazole intermediate. This species is a potent nucleophile for creating new carbon-carbon or carbon-heteroatom bonds at the C-2 position.

Research on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole demonstrated that using t-BuLi can even lead to double lithiation, with bromine-lithium exchange at C-2 and deprotonation at C-5. researchgate.net The resulting lithiated intermediates are valuable for synthesizing polyfunctionalized thiazoles, as shown in the table below which summarizes reactions performed on an analogous system.

Table 1: Functionalization of a 2-Bromo-4-substituted Thiazole via Lithiation

This table illustrates the reaction of lithiated intermediates, generated from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, with various electrophiles. These examples are indicative of the potential reactivity of this compound under similar conditions. researchgate.net

| Base | Position of Lithiation | Electrophile | Resulting Functional Group at Lithiated Position |

| LDA | C-5 | Acetaldehyde | -CH(OH)CH₃ |

| LDA | C-5 | Cyclohexanone | -C(OH)(C₆H₁₀) |

| LDA | C-5 | DMF | -CHO |

| LDA | C-5 | Acetic Anhydride | -C(O)CH₃ |

| t-BuLi | C-2 and C-5 | D₂O | -D (at both positions) |

| t-BuLi | C-2 and C-5 | CO₂ | -COOH (at C-5 after workup) |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Cyclopropylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy would be instrumental in identifying the hydrogen atoms in 2-Bromo-4-cyclopropylthiazole. The expected spectrum would show distinct signals for the thiazole (B1198619) ring proton and the protons of the cyclopropyl (B3062369) group. The chemical shift of the thiazole proton would be influenced by the electron-withdrawing effects of the bromine atom and the thiazole ring itself. The cyclopropyl protons would likely appear as a complex multiplet due to their diastereotopic nature and coupling with each other. The coupling constants between these protons would provide valuable information about their spatial relationships.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiazole-H | Data not available | s | - |

| Cyclopropyl-CH | Data not available | m | - |

| Cyclopropyl-CH₂ | Data not available | m | - |

| Cyclopropyl-CH₂' | Data not available | m | - |

This table is for illustrative purposes; no specific data is currently available.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the thiazole ring carbons would be significantly affected by the bromine substituent and the nitrogen and sulfur heteroatoms. The carbon attached to the bromine atom (C2) would be expected to have a chemical shift characteristic of a carbon in a bromo-substituted aromatic heterocycle. The cyclopropyl carbons would also exhibit characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Br) | Data not available |

| C4 (C-cyclopropyl) | Data not available |

| C5 | Data not available |

| Cyclopropyl-CH | Data not available |

| Cyclopropyl-CH₂ | Data not available |

This table is for illustrative purposes; no specific data is currently available.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, within the cyclopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to.

Solid-state NMR (ssNMR) could provide information about the structure, polymorphism, and dynamics of this compound in the solid state. This technique is particularly useful for samples that are insoluble or difficult to crystallize. ssNMR could reveal details about the packing of molecules in the crystal lattice and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₆H₆BrNS). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of bromine is readily identifiable due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. whitman.edudocbrown.info This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass units.

The fragmentation of this compound is expected to proceed through several key pathways. The molecular ion peak [C₆H₆BrNS]⁺ would be observed at m/z 203 and 205. Common fragmentation patterns for alkyl halides involve the cleavage of the carbon-halogen bond. libretexts.orgmiamioh.edu Therefore, a primary fragmentation step would be the loss of a bromine radical (•Br) to form a stable thiazolyl cation at m/z 124.

Further fragmentation could involve the cyclopropyl substituent and the thiazole ring itself. Cleavage of the bond between the cyclopropyl group and the thiazole ring could lead to the formation of a bromothiazole cation. The thiazole ring itself can undergo cleavage, leading to smaller charged fragments. The fragmentation patterns observed in related thiazole derivatives often involve the rupture of the heterocyclic ring, providing further structural confirmation. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 203 / 205 | [C₆H₆79BrNS]⁺ / [C₆H₆81BrNS]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for bromine. |

| 124 | [C₆H₆NS]⁺ | Resulting from the loss of a bromine radical (•Br) from the molecular ion. |

| 174 / 176 | [C₅H₃79BrNS]⁺ / [C₅H₃81BrNS]⁺ | Possible fragment from the loss of an ethyl group from the cyclopropyl ring. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identification

Hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the definitive identification and purity assessment of this compound. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry.

In GC-MS, the volatile compound is separated from non-volatile impurities as it passes through a capillary column. The retention time serves as a characteristic identifier. Upon elution, the compound is ionized, and its mass spectrum is recorded, confirming its identity based on the molecular ion and fragmentation pattern as described previously.

LC-MS is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC). The eluent is then introduced into the mass spectrometer. LC-MS can be used to quantify the purity of this compound by measuring the area under the chromatographic peak and comparing it to that of a known standard. This technique is highly sensitive and can detect trace-level impurities. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the thiazole ring and its substituents.

The thiazole ring exhibits several characteristic stretching vibrations. cdnsciencepub.comcdnsciencepub.com These include C=N, C=C, and C-S stretching modes. The C-H stretching and bending vibrations of the aromatic proton on the thiazole ring are also observable. The cyclopropyl group has characteristic C-H stretching frequencies that are typically found at slightly higher wavenumbers than those of acyclic alkanes. uomustansiriyah.edu.iq The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclopropyl C-H | Stretching | ~3100 - 3000 |

| Thiazole C-H | Stretching | ~3150 - 3050 |

| C=N (Thiazole ring) | Stretching | ~1620 - 1550 |

| C=C (Thiazole ring) | Stretching | ~1550 - 1470 nih.gov |

| Cyclopropyl CH₂ | Scissoring (Bending) | ~1450 |

| Thiazole Ring | Ring "Breathing" / Skeletal Vibrations | ~1340 - 900 cdnsciencepub.com |

The IR spectrum provides detailed information on the molecule's structure. The region above 3000 cm⁻¹ will show sharp peaks corresponding to the C-H stretching vibrations of both the thiazole ring and the cyclopropyl group. The region from 1650 to 1400 cm⁻¹ is diagnostic for the aromatic-like thiazole ring, containing the C=N and C=C stretching vibrations. nih.gov Bending (deformation) modes for the C-H bonds of the cyclopropyl group appear around 1450 cm⁻¹. uomustansiriyah.edu.iq The low-frequency region (below 800 cm⁻¹) is critical for identifying the C-Br stretching vibration, which confirms the presence of the bromine substituent. docbrown.info The unique combination of these absorption bands in the fingerprint region (approximately 1500 to 400 cm⁻¹) allows for the unambiguous identification of this compound. docbrown.infodocbrown.info

X-ray Crystallography

While the specific crystal structure of this compound is not publicly documented, its molecular geometry can be inferred from the crystal structures of closely related compounds like 2-Bromo-4-phenylthiazole and 2,4-Dibromothiazole (B130268). nih.govresearchgate.net The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic positions are determined. nih.gov

For 2-Bromo-4-phenylthiazole, the thiazole ring is essentially planar. nih.govresearchgate.net It is expected that the thiazole ring in this compound would also be planar. The bond lengths within the thiazole ring (C-S, C-N, C-C) would be intermediate between single and double bonds, which is characteristic of its aromatic nature. The cyclopropyl ring would adopt its typical triangular geometry. The orientation of the cyclopropyl group relative to the thiazole ring would be a key conformational feature. The crystal packing would likely be influenced by intermolecular interactions, potentially including halogen bonding involving the bromine atom. researchgate.net

Table 3: Representative Crystallographic Data from a Related Compound (2-Bromo-4-phenylthiazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.8934 Å, b = 10.6591 Å, c = 13.8697 Å |

| β = 90.812° | |

| Volume (V) | 871.18 ų |

| Molecules per unit cell (Z) | 4 |

Data sourced from the structural analysis of 2-Bromo-4-phenylthiazole. nih.gov

Intermolecular Interactions and Crystal Packing

Drawing parallels with the known crystal structure of 2-bromo-4-phenyl-1,3-thiazole, several types of intermolecular interactions can be anticipated for this compound. In the phenyl analog, molecules related by a center of symmetry are held together by π–π stacking interactions between the thiazole and phenyl rings. nih.govresearchgate.net The distance between the centroids of these rings is a critical parameter in determining the strength of this interaction.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of 3.5402 (6) Å are observed, indicating a significant interaction between the sulfur atom of one molecule and the bromine atom of another. nih.govresearchgate.net This type of interaction, where a halogen atom acts as an electrophilic species, is a powerful tool in crystal engineering for directing supramolecular assembly. Similar Br…Br interactions have also been noted in other thiazole derivatives, contributing to the stability of the crystal packing. nih.gov

To illustrate the typical distances and geometries of such interactions, the following table presents data from the analogous 2-bromo-4-phenyl-1,3-thiazole.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Symmetry Operation |

| Halogen Bond | S | Br | 3.5402(6) | -1+x, y, z |

| π–π Stacking | Cg(thiazole) | Cg(phenyl) | 3.815(2) | -x, 1-y, 1-z |

| Data for 2-bromo-4-phenyl-1,3-thiazole nih.govresearchgate.net |

Conformational Analysis in the Solid State

In the absence of a specific crystal structure for this compound, insights can be drawn from studies of similar systems, such as cyclopropyl-substituted aromatic rings. For instance, in 2-cyclopropylpyridine, the molecule exclusively adopts a "bisected" conformation where the cyclopropyl group is oriented towards the nitrogen atom. researchgate.net This preference is attributed to favorable electronic interactions between the orbitals of the cyclopropyl group and the lone pair of electrons on the nitrogen atom. researchgate.net

For this compound, a similar conformational preference might be expected. The orientation of the cyclopropyl ring relative to the thiazole ring will likely be a key feature of its solid-state structure. The two primary conformations would be the syn-periplanar (bisected, with the cyclopropyl ring eclipsing the C4-C5 bond of the thiazole) and the anti-periplanar (bisected, with the cyclopropyl ring eclipsing the C4-S bond). The actual observed conformation in the crystal will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the lattice.

It is also important to consider the potential for conformational polymorphism, where the same molecule crystallizes in different packing arrangements with different molecular conformations. This phenomenon is influenced by crystallization conditions and the subtle balance of intermolecular forces. mdpi.com

The table below summarizes the key torsional angles that would define the conformation of this compound. The actual values would need to be determined experimentally via X-ray crystallography.

| Torsional Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (°) |

| τ1 | S1 | C4 | C(cyclopropyl) | H(cyclopropyl) | ~0 or ~180 |

| τ2 | C5 | C4 | C(cyclopropyl) | H(cyclopropyl) | ~180 or ~0 |

| Hypothetical torsional angles for conformational analysis. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Cyclopropylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, offering a detailed description of the electronic and geometric properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and high-accuracy Ab Initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it ideal for optimizing molecular geometries and predicting various properties.

For 2-Bromo-4-cyclopropylthiazole, a geometry optimization would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The calculation seeks the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The resulting optimized structure provides key insights into the molecule's three-dimensional shape. For instance, the planarity of the thiazole (B1198619) ring and the orientation of the cyclopropyl (B3062369) and bromo substituents are determined.

Interactive Data Table: Illustrative DFT-Calculated Geometric Parameters for this compound

This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT geometry optimization. Specific values would require a dedicated computational study.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

| Bond Length | C2-Br | 1.89 Å |

| Bond Length | C4-C(cyclopropyl) | 1.48 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | S1-C2 | 1.75 Å |

| Bond Angle | Br-C2-N3 | 125.5° |

| Bond Angle | C5-C4-C(cyclopropyl) | 128.0° |

| Dihedral Angle | C5-S1-C2-Br | 180.0° (planar) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

These high-accuracy calculations are particularly useful for benchmarking results from less expensive methods like DFT or for calculating properties where electron correlation is critical. For this compound, a single-point energy calculation using a Coupled Cluster method (e.g., CCSD(T)) on the DFT-optimized geometry would provide a highly accurate electronic energy, serving as a "gold standard" reference.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. wolfram.comresearchgate.net It visualizes the electrostatic potential on the surface of the molecule, which is determined by the distribution of its electrons and nuclei. wolfram.com The MEP surface is color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would reveal:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom of the thiazole ring and, to a lesser extent, the bromine atom. These regions are the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms of the cyclopropyl group, indicating their susceptibility to nucleophilic attack.

Neutral Potential (Green): Spread across the carbon framework of the thiazole ring and cyclopropyl group.

This visual representation of charge distribution is crucial for predicting intermolecular interactions and understanding the molecule's chemical behavior in various environments. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). youtube.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it is easier for it to undergo electronic transitions. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen lone pairs. The LUMO would likely be distributed across the π-system of the ring, including the C-Br bond, indicating that this is the region where an incoming electron would be accommodated. Analysis of the orbital energies provides quantitative measures of the molecule's electron-donating and accepting capabilities.

Interactive Data Table: Illustrative FMO Properties for this compound

This table presents hypothetical data derived from a typical DFT calculation to illustrate FMO analysis.

| Property | Calculated Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom, helping to assign peaks in an experimental spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.netmdpi.com This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the specific molecular motion (e.g., C-H stretch, ring deformation), aiding in the assignment of experimental IR bands. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone for the computational study of reaction mechanisms. wikipedia.org It provides a framework for understanding how reactants are converted into products by passing through a high-energy intermediate state known as the transition state. wikipedia.orgyoutube.com

To elucidate a potential reaction involving this compound (e.g., a nucleophilic substitution at the C2 position), computational chemists would map out the reaction pathway on the potential energy surface. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure , which is a first-order saddle point on the energy surface.

Performing a frequency calculation on the transition state to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, including hypothetically this compound, QSAR studies are instrumental in predicting the biological potency of novel compounds and in elucidating the structural features that are crucial for their activity. This approach is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance their efficacy and selectivity.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying variations in structural properties, it is possible to predict their effect on biological response. These structural properties are represented by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others.

A typical QSAR study on thiazole derivatives involves the following steps:

Data Set Selection: A series of thiazole compounds with experimentally determined biological activities (e.g., antimicrobial, anticancer, or enzyme inhibition) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software. These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a 2D-QSAR study on a series of thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J) to develop a predictive model using MLR. The resulting model demonstrated a satisfactory correlation between the selected descriptors and the inhibitory activity against PIN1. Similarly, another study on thiazole derivatives with H1-antihistamine activity employed principal component analysis (PCA), discriminant function analysis (DFA), and regression analysis (RA) to classify compounds and predict their activity based on calculated physicochemical parameters. ptfarm.pl

The insights gained from QSAR models can guide the design of new thiazole derivatives with potentially improved biological profiles. For example, a model might indicate that increasing the hydrophobicity or altering the electronic properties of a specific substituent on the thiazole ring could lead to enhanced activity. ijpsr.com These predictions can then be synthesized and tested experimentally, accelerating the drug discovery process.

The table below illustrates a hypothetical set of descriptors and their contribution to a QSAR model for a series of thiazole derivatives, showcasing the type of data that would be generated in such a study.

| Compound | Biological Activity (IC50, µM) | LogP | Molar Refractivity | ELUMO (eV) |

| Thiazole Derivative 1 | 1.2 | 2.5 | 65.4 | -1.8 |

| Thiazole Derivative 2 | 0.8 | 3.1 | 72.1 | -2.1 |

| Thiazole Derivative 3 | 2.5 | 1.9 | 60.2 | -1.5 |

| Thiazole Derivative 4 | 0.5 | 3.5 | 75.8 | -2.3 |

| Thiazole Derivative 5 | 3.1 | 1.5 | 58.9 | -1.3 |

The predictive power of QSAR models for thiazole derivatives has been demonstrated in various studies. For example, a QSAR study on thiazolyl-benzimidazole derivatives as EGFR inhibitors showed a good correlation between the predicted and observed activities, aiding in the identification of key structural features for potent inhibition. nih.gov Another study on thiazole derivatives with antioxidant activity successfully developed 2D and 3D-QSAR models that highlighted the importance of hydrophobic, electrostatic, and steric effects for the observed activity. ijpsr.com

The table below presents a comparison of statistical parameters for different QSAR models developed for thiazole derivatives, illustrating the robustness and predictive capability of these models.

| Model Type | R² | Q² (Cross-validation) | R²_pred (External Validation) | Reference |

| MLR for PIN1 inhibitors | 0.76 | 0.63 | 0.78 | |

| ANN for PIN1 inhibitors | 0.98 | 0.99 | 0.98 | |

| 2D-QSAR for Antioxidants | - | - | - | ijpsr.com |

| 3D-QSAR for Antioxidants | - | - | - | ijpsr.com |

It is important to note that the applicability domain of a QSAR model must be considered. This defines the chemical space for which the model can make reliable predictions. For a novel compound like this compound, it would be crucial to ensure that its structural features fall within the applicability domain of any QSAR model used to predict its activity.

Synthetic Applications and Chemical Transformations of 2 Bromo 4 Cyclopropylthiazole

Role as a Building Block in Complex Organic Molecule Synthesis

The structure of 2-Bromo-4-cyclopropylthiazole makes it a hypothetical, yet promising, building block for the synthesis of more elaborate molecular architectures.

The bromine atom on the thiazole (B1198619) ring serves as a handle for annulation reactions, where additional rings can be fused onto the thiazole core. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce substituents that subsequently participate in intramolecular cyclization reactions, leading to the formation of thieno[3,2-d]thiazoles, thiazolo[5,4-b]pyridines, or other polyheterocyclic systems. The cyclopropyl (B3062369) group would remain as a key substituent, potentially influencing the biological activity of the final molecule.

Although no specific examples involving this compound are documented, the broader field of asymmetric synthesis with chiral cyclopropane (B1198618) derivatives is well-established. If a chiral version of the cyclopropyl group were incorporated, or if subsequent reactions were to introduce a chiral center, this scaffold could be utilized in asymmetric synthesis. For example, metal-catalyzed asymmetric cross-coupling reactions at the 2-position could lead to the formation of chiral biaryl compounds or molecules with a stereogenic center adjacent to the thiazole ring.

Precursor to Biologically Active Molecules

Thiazole-containing compounds are known to exhibit a wide range of biological activities. While there is no direct evidence of this compound being used as a precursor for the specific therapeutic areas outlined below, its structural motifs suggest potential pathways for the synthesis of such agents.

The thiazole ring is a core component of many antimicrobial agents. It is conceivable that this compound could be functionalized to produce novel antimicrobial candidates. For instance, the bromine could be displaced by various nucleophiles, or the molecule could undergo cross-coupling reactions to attach pharmacophores known to impart antimicrobial properties.

Numerous thiazole derivatives have been investigated for their anti-inflammatory properties. Synthetic strategies could involve the elaboration of the this compound core to incorporate functionalities known to inhibit key inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.

The 2-aminothiazole (B372263) scaffold is present in several approved anticancer drugs. Through a series of chemical transformations, the bromo- group in this compound could potentially be converted to an amino group, opening access to a class of compounds with potential anticancer activity. Further modifications at the 2-position and on the cyclopropyl ring could be explored to optimize activity against various cancer cell lines.

Advanced Materials Science Applications

While specific research detailing the use of this compound in materials science is not extensively documented, its structural motifs suggest potential applications as a monomer in polymer synthesis and as a precursor for optoelectronic materials. The reactivity of the carbon-bromine bond on the thiazole ring allows for its incorporation into larger molecular and polymeric structures through established synthetic methodologies.

Monomer in Polymer Synthesis

The presence of a bromine atom on the thiazole ring enables this compound to act as a monomer in various polymerization reactions, particularly those involving metal-catalyzed cross-coupling. Conjugated polymers, which are of significant interest for their electronic properties, are often synthesized using methods like Suzuki or Stille coupling reactions. rsc.orgnih.gov In these reactions, a dihalo-monomer is coupled with a monomer containing two boronic esters (in Suzuki coupling) or two organotin groups (in Stille coupling) to build the polymer chain. organic-chemistry.orgwiley-vch.denih.gov

Theoretically, this compound could be functionalized to create a di-functional monomer suitable for such polymerizations. For instance, a second reactive group could be introduced at another position on the cyclopropyl or thiazole ring. Alternatively, it could undergo homocoupling under specific conditions, although this is less common for creating well-defined polymers. mdpi.com The incorporation of the cyclopropylthiazole unit into a polymer backbone could influence the material's solubility, morphology, and electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Co-monomer | Catalyst | Potential Polymer Structure |

| Suzuki Polymerization | A diboronic ester derivative | Palladium-based catalyst | Alternating copolymer containing cyclopropylthiazole units |

| Stille Polymerization | An organo-ditin compound | Palladium-based catalyst | Alternating copolymer containing cyclopropylthiazole units |

This table represents theoretical applications based on known polymerization methodologies for similar brominated heterocyclic compounds.

Precursor for Optoelectronic Materials

Thiazole-containing compounds have been investigated for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The thiazole ring is electron-accepting in nature, which is a desirable characteristic for creating materials with specific electronic properties. nih.gov

This compound can serve as a starting material for the synthesis of larger, conjugated molecules with potential optoelectronic applications. Through cross-coupling reactions, various aromatic or heteroaromatic groups can be attached at the 2-position of the thiazole ring. This allows for the tuning of the molecule's electronic and photophysical properties, such as its absorption and emission spectra. The cyclopropyl group may also contribute to the material's solid-state packing and film-forming properties, which are crucial for device performance.

Table 2: Examples of Cross-Coupling Reactions for the Synthesis of Optoelectronic Precursors from this compound

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid/ester | Palladium-based catalyst | 2-Aryl-4-cyclopropylthiazole |

| Stille Coupling | Arylstannane | Palladium-based catalyst | 2-Aryl-4-cyclopropylthiazole |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper co-catalyst | 2-Alkynyl-4-cyclopropylthiazole |

This table illustrates how this compound could be functionalized to create building blocks for optoelectronic materials.

Development of Novel Catalysts and Ligands

Thiazole derivatives are known to act as ligands that can coordinate with various transition metals to form catalytically active complexes. cdnsciencepub.comresearchgate.netsdiarticle5.comijper.org The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can be donated to a metal center, while other substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting catalyst.

This compound can be envisioned as a precursor for the synthesis of novel ligands. The bromo group can be substituted with a variety of functional groups that have coordinating properties, such as phosphines, amines, or other heterocyclic moieties. These transformations would typically proceed through metal-catalyzed cross-coupling reactions or nucleophilic substitution. The resulting cyclopropylthiazole-containing ligands could then be complexed with metals like palladium, iridium, or copper to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. cdnsciencepub.comresearchgate.net The specific structure of the ligand, including the presence of the cyclopropyl group, could influence the catalyst's activity, selectivity, and stability.

Table 3: Potential Ligand Synthesis from this compound

| Reaction Type | Reagent | Resulting Ligand Type |

| Buchwald-Hartwig Amination | A primary or secondary amine | Aminothiazole derivative |

| Phosphination | A phosphine (B1218219) source (e.g., diphenylphosphine) | Phosphinothiazole derivative |

| Suzuki Coupling | A boronic acid/ester with a coordinating group | Bidentate or tridentate ligand |

This table outlines hypothetical synthetic routes to new ligands starting from this compound, based on established chemical reactions.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Bromo-4-cyclopropylthiazole. It allows for the separation, identification, and quantification of the main compound and any related impurities.

Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity. A reversed-phase approach is typically suitable for a molecule of this polarity.

Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point due to its versatility and wide availability. The choice of particle size (e.g., 5 µm for standard analysis or <2 µm for ultra-high performance liquid chromatography, UHPLC) will influence efficiency and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water with a buffer like phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient allows for the elution of compounds with a range of polarities. The pH of the aqueous phase can be adjusted to control the retention and peak shape of ionizable impurities.

Detection: Given the presence of the thiazole (B1198619) ring, a UV detector is the most straightforward choice. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peaks, aiding in peak identification and purity assessment. The detection wavelength would be selected based on the UV absorbance maximum of this compound.

Data Table: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

If this compound is synthesized as a single enantiomer or if chiral impurities are a concern, chiral HPLC is necessary. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for method development. phenomenex.com Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are often successful. nih.govresearchgate.net

Mobile Phase: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. For polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/isopropanol or hexane/ethanol) often provide the best selectivity. The addition of a small amount of an acidic or basic modifier can improve peak shape.

Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis.

The choice of detector in GC is critical and depends on the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms in the analyte. scioninstruments.comphenomenex.com It is robust and has a wide linear range, making it suitable for purity and assay measurements where high sensitivity is not the primary requirement.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. nih.gov Due to the presence of the bromine atom, an ECD would offer significantly higher sensitivity for the detection of this compound and any brominated impurities compared to an FID. mdpi.com This is particularly useful for trace-level analysis.

Method Parameters: A typical GC method would involve a capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A temperature gradient program would be used to ensure the elution of the analyte and any potential impurities within a reasonable time frame.

Data Table: Illustrative GC Method Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 300 °C or ECD at 300 °C |

Headspace GC is the preferred method for the analysis of residual solvents, which are common impurities in synthesized chemical compounds. chromatographyonline.comchromatographyonline.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. This avoids the injection of non-volatile matrix components, protecting the GC system. almacgroup.comthermofisher.com

Methodology: The sample of this compound would be dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a headspace vial. After equilibration at a specific temperature and time, an aliquot of the headspace gas is automatically injected into the GC, which is typically equipped with an FID.

Data Table: Typical Headspace GC Conditions for Residual Solvents

| Parameter | Condition |

| Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

| Transfer Line Temp | 100 °C |

| Equilibration Time | 15 min |

| Detector | FID at 250 °C |

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. wikipedia.org It is a high-efficiency separation technique that requires minimal sample and solvent consumption. nih.govsemanticscholar.org For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation based on their partitioning coefficient.

Method Development: Key parameters to optimize include the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Detection is typically performed using an on-capillary UV detector. Chiral separations can also be achieved in CE by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. mdpi.comnih.gov

Data Table: Conceptual CE Method Parameters for Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 254 nm |

Hyphenated Analytical Techniques Beyond GC-MS and LC-MS

Advanced hyphenated techniques provide multidimensional data that can be crucial for the unambiguous identification and structural elucidation of "this compound," especially when dealing with isomeric impurities or complex sample matrices.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy stands as a powerful tool for the direct structural elucidation of analytes in complex mixtures without the need for prior isolation. This technique is particularly valuable for confirming the structure of "this compound" in samples from synthetic reaction monitoring or metabolite identification studies. By coupling the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information from NMR, one can obtain ¹H and ¹³C NMR data for the target compound in a time-efficient manner.

In a hypothetical LC-NMR analysis, a reversed-phase HPLC method could be developed to separate "this compound" from its starting materials and byproducts. Upon elution, the peak corresponding to the target compound would be directed into the NMR flow cell for spectral acquisition. The resulting ¹H NMR spectrum would be expected to show characteristic signals for the cyclopropyl (B3062369) protons and the lone proton on the thiazole ring. Two-dimensional NMR experiments, such as COSY and HMBC, can be performed in a stopped-flow mode to confirm the connectivity of the atoms within the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound Obtained via LC-NMR

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H | ~7.15 (s) | - |

| Cyclopropyl-CH | ~2.05 (m) | ~12.5 |

| Cyclopropyl-CH₂ | ~1.05 (m), ~0.90 (m) | ~8.0 |

| Thiazole-C2 (C-Br) | - | ~145.0 |

| Thiazole-C4 (C-cyclopropyl) | - | ~160.0 |

Note: The chemical shifts are predicted values and may vary based on the solvent and other experimental conditions.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This is particularly advantageous for the analysis of "this compound" in complex matrices where co-elution with other components might occur. In GCxGC, the effluent from the first column is cryo-focused and then periodically injected into a second, shorter column with a different stationary phase, resulting in a two-dimensional separation. nih.govgcms.cz

For the analysis of "this compound," a nonpolar stationary phase could be used in the first dimension to separate compounds based on their boiling points, while a more polar stationary phase in the second dimension would separate them based on polarity. This orthogonal separation mechanism would effectively isolate the target compound from matrix interferences. The enhanced peak capacity and sensitivity of GCxGC, often coupled with a time-of-flight mass spectrometer (TOF-MS), would allow for the confident identification and quantification of "this compound" at very low concentrations. nih.gov Studies on other brominated compounds have demonstrated the power of GCxGC in resolving complex mixtures. nih.govnih.gov

Table 2: Illustrative GCxGC Retention Data for this compound and Potential Impurities

| Compound | First Dimension Retention Time (min) | Second Dimension Retention Time (s) |

|---|---|---|

| This compound | 15.2 | 2.8 |

| 4-Cyclopropylthiazole (B1487570) | 12.5 | 3.5 |

Note: This data is hypothetical and serves to illustrate the separation principle of GCxGC.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is renowned for its ultra-high resolution and exceptional mass accuracy. nih.gov This technique can provide unambiguous elemental composition determination for "this compound" by measuring its mass with sub-ppm accuracy. The high resolving power of FT-ICR MS allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing the target compound from potential isobaric interferences. nih.gov

When analyzing "this compound" (C₆H₆BrNS), the theoretical exact mass of its molecular ion can be calculated. An experimental measurement using FT-ICR MS that matches this theoretical mass to within a very small error margin provides strong evidence for the compound's identity and elemental formula. This is particularly useful in confirming the presence of bromine and sulfur due to their characteristic isotopic patterns, which would be resolved with high precision.